molecular formula C9H12ClNO2 B7513460 N-butan-2-yl-5-chlorofuran-2-carboxamide

N-butan-2-yl-5-chlorofuran-2-carboxamide

Cat. No. B7513460
M. Wt: 201.65 g/mol
InChI Key: BUIGHCNWKUERKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-5-chlorofuran-2-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and performance.

Mechanism of Action

N-butan-2-yl-5-chlorofuran-2-carboxamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ leads to increased mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, resulting in improved endurance and performance. Additionally, N-butan-2-yl-5-chlorofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
N-butan-2-yl-5-chlorofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and decreased inflammation. It has also been shown to improve glucose uptake and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders. However, some studies have also reported adverse effects, such as liver damage and cancer in animal models.

Advantages and Limitations for Lab Experiments

N-butan-2-yl-5-chlorofuran-2-carboxamide has several advantages for lab experiments, including its ability to improve endurance and performance in animal models, which can be useful for studying the effects of exercise and physical activity. Additionally, its ability to activate PPARδ can be useful for studying the regulation of energy metabolism and lipid metabolism. However, its potential adverse effects, such as liver damage and cancer, should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on N-butan-2-yl-5-chlorofuran-2-carboxamide, including its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Additionally, further studies are needed to investigate its long-term safety and potential adverse effects. Furthermore, investigations into its mechanism of action and its effects on gene expression may provide insights into its potential therapeutic benefits. Finally, research into the development of more selective and potent PPARδ agonists may lead to the development of safer and more effective drugs.

Synthesis Methods

The synthesis of N-butan-2-yl-5-chlorofuran-2-carboxamide involves several steps, including the reaction of 2-methyl-4-(trifluoromethyl)quinoline with butan-2-amine to form 2-(butan-2-ylamino)-4-(trifluoromethyl)quinoline. The intermediate is then reacted with chloroacetyl chloride to form N-butan-2-yl-5-chlorofuran-2-carboxamide. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

N-butan-2-yl-5-chlorofuran-2-carboxamide has been extensively studied in various scientific fields, including pharmacology, toxicology, and sports medicine. It has been shown to improve endurance and performance in animal models, and some studies suggest that it may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and diabetes. Additionally, its ability to enhance mitochondrial biogenesis and fatty acid oxidation has led to investigations into its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-butan-2-yl-5-chlorofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-3-6(2)11-9(12)7-4-5-8(10)13-7/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIGHCNWKUERKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-5-chlorofuran-2-carboxamide

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